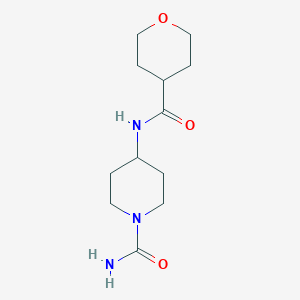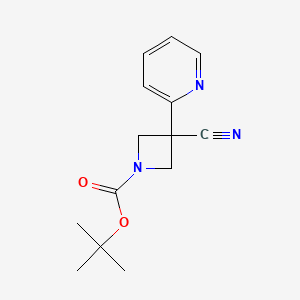
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
概要
説明
作用機序
Target of Action
The primary target of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.
実験室実験の利点と制限
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also a selective inhibitor of the NF-κB pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. This compound is also sensitive to light and air, which can affect its stability and purity.
将来の方向性
There are several future directions for the study of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate. One direction is to improve the solubility and stability of this compound to enhance its bioavailability and efficacy. Another direction is to study the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and viral infections. Furthermore, the combination of this compound with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of this compound derivatives with improved pharmacological properties could be pursued to enhance its clinical potential.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound inhibits the NF-κB pathway, which is a key regulator of inflammation, immune response, and cell survival. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which could enhance its clinical potential.
科学的研究の応用
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In autoimmune diseases, this compound has been shown to inhibit the production of autoantibodies and reduce the severity of the disease in animal models.
特性
IUPAC Name |
tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXLVUEDTYMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2909463.png)

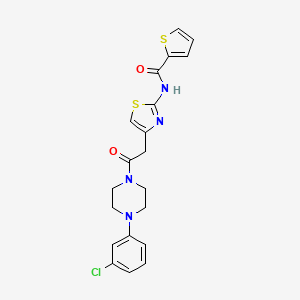
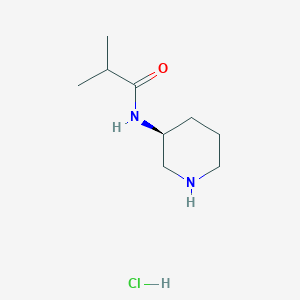

![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one](/img/structure/B2909472.png)
![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)
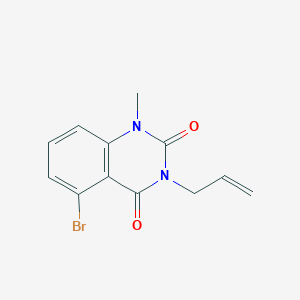
![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)
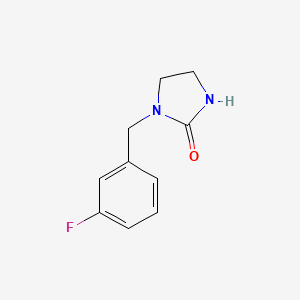
![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)
